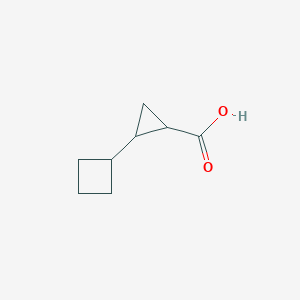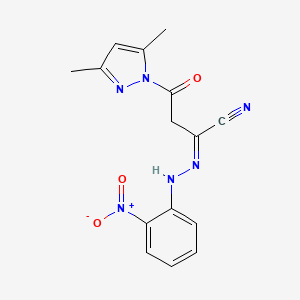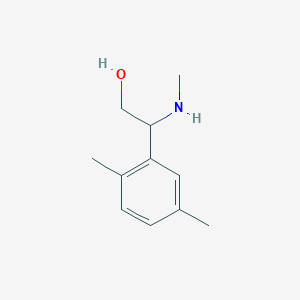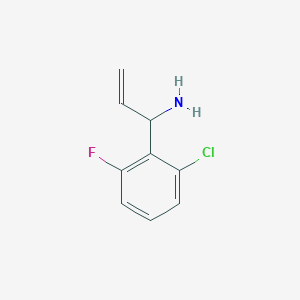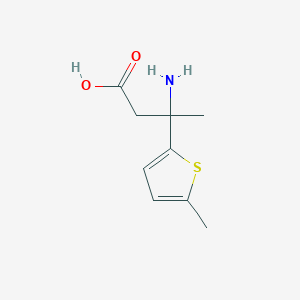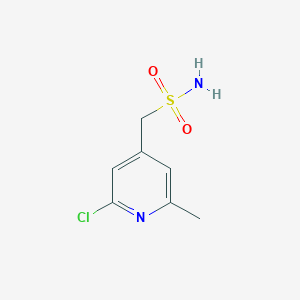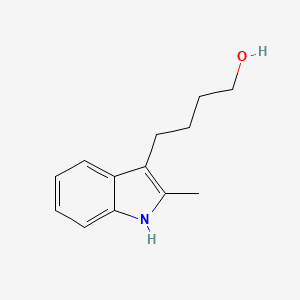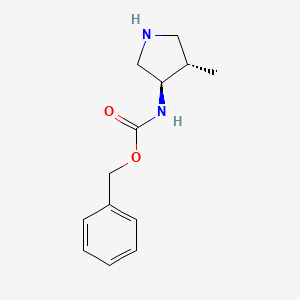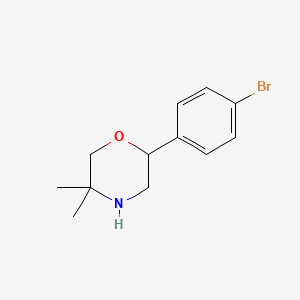
2-(4-Bromophenyl)-5,5-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and bromination, to yield the desired product. Common reagents used in this synthesis include bromine, sodium hydroxide, and various organic solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5,5-dimethylmorpholine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)-5,5-dimethylmorpholine can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different structural features and properties.
Thiazole derivatives: Compounds with similar biological activities but different core structures.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
Clé InChI |
QWRFAGZIDLBJRU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(CN1)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


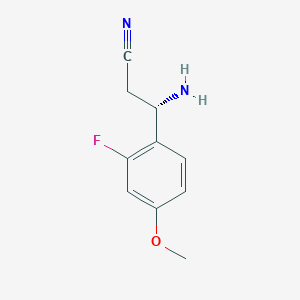
![5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13058463.png)
![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)
